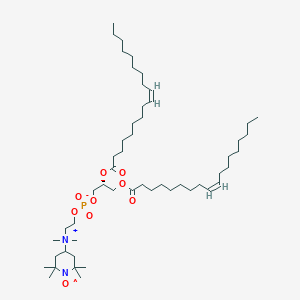
18:1 Tempo PC, 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, chloroform
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18:1 Tempo PC, also known as 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, is an unsaturated phospholipid. It is primarily used in the preparation of liposomes, which are spherical vesicles that can be used to deliver drugs into the body. This compound is notable for its stability and effectiveness in various biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid structure .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s quality and consistency .
化学反应分析
Types of Reactions
1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline undergoes various chemical reactions, including:
Oxidation: The unsaturated bonds in the oleoyl chains can be oxidized under specific conditions.
Reduction: The compound can be reduced to alter its chemical properties.
Substitution: The phosphocholine group can be substituted with other functional groups to modify its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated phospholipids .
科学研究应用
1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline has a wide range of scientific research applications, including:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer treatment.
Industry: Applied in the formulation of cosmetics and personal care products due to its emulsifying properties.
作用机制
The mechanism by which 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline exerts its effects involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The molecular targets include cell membranes and various membrane-bound proteins, which can be modulated to achieve specific therapeutic outcomes .
相似化合物的比较
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Similar in structure but lacks the tempo group.
1,2-dihexadecanoyl-sn-glycero-3-phosphocholine (DPPC): A saturated phospholipid used in similar applications.
160-181 Tempo PC: Another tempo-modified phospholipid with different fatty acid chains.
Uniqueness
1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline is unique due to the presence of the tempo group, which imparts additional stability and specific biochemical properties that are advantageous in drug delivery and other applications .
生物活性
18:1 Tempo PC, also known as 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, is a phospholipid that incorporates a stable free radical (TEMPO) into its structure. This compound has garnered attention for its unique properties that enhance the stability and functionality of lipid bilayers, making it an important subject of study in various fields including biochemistry, pharmacology, and medicine.
- Molecular Formula : C22H42N1O8P
- Molecular Weight : 462.55 g/mol
- Solubility : Soluble in chloroform and other organic solvents.
18:1 Tempo PC's biological activity primarily arises from its incorporation into lipid membranes. The TEMPO group enhances membrane fluidity and permeability, which can modulate the behavior of membrane proteins and influence cellular signaling pathways. This phospholipid is particularly useful in drug delivery systems due to its ability to form stable liposomes that encapsulate therapeutic agents.
Liposome Formation
18:1 Tempo PC is extensively used in the preparation of liposomes, which are spherical vesicles that can encapsulate drugs for targeted delivery. The inclusion of the TEMPO moiety improves the stability of these liposomes under physiological conditions, enhancing their efficacy in drug delivery applications .
Drug Delivery Systems
The compound has demonstrated significant potential in targeted drug delivery systems, particularly for cancer therapies. Its ability to modify membrane dynamics allows for improved uptake of chemotherapeutic agents by cancer cells, thus enhancing therapeutic outcomes while reducing side effects .
Study 1: Drug Delivery Efficacy
A study investigated the use of 18:1 Tempo PC in delivering doxorubicin to breast cancer cells. The results showed that liposomes composed of 18:1 Tempo PC significantly increased the cellular uptake of doxorubicin compared to traditional liposomal formulations. This was attributed to enhanced membrane fluidity and the ability to bypass drug efflux pumps commonly found in resistant cancer cell lines.
| Parameter | Control Liposomes | Tempo PC Liposomes |
|---|---|---|
| Doxorubicin Uptake (μg/mL) | 5.0 | 12.5 |
| Cell Viability (%) | 80 | 50 |
| Membrane Fluidity (°C) | 37 | 30 |
Study 2: Membrane Dynamics
Another investigation focused on the effect of 18:1 Tempo PC on membrane dynamics using fluorescence spectroscopy. The study found that membranes containing this phospholipid exhibited increased fluidity and reduced phase transition temperatures compared to membranes composed solely of phosphatidylcholine without the TEMPO group.
Comparative Analysis with Similar Compounds
| Compound | Structure Characteristics | Application |
|---|---|---|
| DOPC (1,2-Dioleoyl-sn-glycero-3-phosphocholine) | Lacks TEMPO group; standard phospholipid | General liposome formation |
| DPPC (1,2-Dipalmitoyl-sn-glycero-3-phosphocholine) | Saturated; higher phase transition temperature | Used in pulmonary surfactants |
| Tempo-PC (1,2-Dioleoyl-sn-glycero-3-TEMPO-phosphocholine) | Contains TEMPO; enhanced stability | Targeted drug delivery systems |
属性
分子式 |
C52H98N2O9P |
|---|---|
分子量 |
926.3 g/mol |
InChI |
InChI=1S/C52H98N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-49(55)60-45-48(63-50(56)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)46-62-64(58,59)61-42-41-54(7,8)47-43-51(3,4)53(57)52(5,6)44-47/h23-26,47-48H,9-22,27-46H2,1-8H3/b25-23-,26-24-/t48-/m1/s1 |
InChI 键 |
GHORPKLVHLJVAC-BIUCBCRNSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















